
3-Hydroxy-3-(2-phenylethyl)hexanoic acid
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Overview
Description
3-Hydroxy-3-(2-phenylethyl)hexanoic acid (CAS: 215316-59-9) is a chiral hydroxy acid characterized by a six-carbon backbone with a hydroxyl (-OH) and a 2-phenylethyl group (-CH₂CH₂C₆H₅) at the third carbon. The (R)-enantiomer is particularly notable for its applications in pharmaceuticals, perfumery, and food flavoring due to its fruity aroma and metabolic activity . Its synthesis involves optical resolution of racemic mixtures using chiral amines, enabling efficient production with high enantiomeric purity . In perfumery, it contributes to floral and fruity scent profiles, while in food, it enhances flavor complexity. Pharmacologically, it serves as a precursor for drugs targeting metabolic disorders, though further clinical validation is required .
Scientific Research Applications
Table 1: Synthesis Methods Overview
Pharmacological Applications
This compound serves primarily as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting viral infections such as HIV. Its (R)-isomer has been identified as a precursor in the development of protease inhibitors that are effective against HIV strains .
Case Study: Anti-HIV Agents
Research has shown that derivatives of this compound can be transformed into potent anti-AIDS compounds. For instance, one study detailed a synthetic pathway leading to a protease inhibitor known to be effective against both HIV-1 and HIV-2 . The process involves multiple steps, including the formation of keto-esters and subsequent transformations to yield the final pharmacologically active compound.
Toxicological Studies
Safety assessments have been conducted on related compounds, providing insights into potential toxicity profiles for this compound. A study involving repeated-dose toxicity in rodents indicated that certain derivatives exhibited no observed adverse effect levels (NOAEL) at doses up to 500 mg/kg/day, suggesting a favorable safety profile for further development .
Table 2: Toxicology Findings Overview
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing 3-Hydroxy-3-(2-phenylethyl)hexanoic acid?
- Methodological Answer : Synthesis can be achieved via bacterial fermentation using strains like Pseudomonas oleovorans or Delftia tsuruhatensis, which are known to produce structurally similar 3-hydroxyalkanoates. Fermentation conditions (e.g., carbon source, pH, temperature) must be optimized to favor the incorporation of phenylethyl side chains. Chemical synthesis routes, such as esterification of 3-hydroxyhexanoic acid with 2-phenylethanol, may also be explored. Purification typically involves solvent extraction followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. Which analytical techniques are recommended for quantifying this compound in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation using BSTFA) is effective for volatile derivatives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (C18) and electrospray ionization (ESI) in negative mode is suitable for non-volatile analysis. Calibration curves using deuterated internal standards (e.g., d₅-3-hydroxyhexanoic acid) improve accuracy. Sample preparation should include protein precipitation (acetonitrile) and solid-phase extraction (SPE) for matrix cleanup .
Q. How does this compound interact with esterification pathways in aging or fermentation processes?
- Methodological Answer : The compound may participate in esterification with alcohols (e.g., ethanol) under acidic conditions, forming esters like 2-phenylethyl hexanoate. Kinetic studies using nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) can monitor reaction progress. For in vivo systems (e.g., microbial fermentation), isotopic labeling (¹³C or ²H) and metabolomic profiling (GC-MS) help trace pathway activity .
Advanced Research Questions
Q. How can contradictory data on the extraction efficiency of this compound from aqueous matrices be resolved?
- Methodological Answer : Discrepancies may arise from pH-dependent solubility or competing hydrogen-bonding interactions. A validated extraction model should account for:
- Organic phase selection : Fatty acids like hexanoic acid (logP ~1.9) improve partitioning .
- pH adjustment : Lowering pH to <3 enhances protonation, increasing hydrophobicity.
- Statistical validation : Multivariate analysis (e.g., Design of Experiments, DoE) identifies critical factors (e.g., solvent ratio, temperature) .
Q. What metabolic pathways involve this compound in plant or microbial systems?
- Methodological Answer : In plants, the compound may undergo β-oxidation to form acetyl-CoA derivatives, as observed with hexanoic acid in Cannabis sativa. Acyl-CoA synthetases catalyze activation, followed by degradation in peroxisomes. In microbial systems, isotope ratio mass spectrometry (IRMS) and RNA-seq can elucidate gene clusters (e.g., phaC for polyhydroxyalkanoate synthesis) .
Q. What experimental strategies can distinguish enantiomeric forms of this compound?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IG-U column) with polar organic mobile phases (methanol:acetonitrile) resolves (R)- and (S)-enantiomers. Circular dichroism (CD) spectroscopy or enzymatic assays using stereospecific dehydrogenases (e.g., R-3-hydroxyacyl-CoA dehydrogenase) provide complementary confirmation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid and Analogues
Compound Name | Key Functional Groups | Substitution Pattern | Applications |
---|---|---|---|
This compound | -OH, -CH₂CH₂C₆H₅ at C3 | Branched alkyl-aromatic substitution | Pharmaceuticals, fragrances, flavors |
3-Hydroxyhexanoic acid (CAS: 66997-60-2) | -OH at C3 | No aromatic substitution | Biodegradable polymers, microbial synthesis |
(3R)-3-Hydroxy-3-methylhexanoic acid | -OH, -CH₃ at C3 | Methyl substitution | Metabolic studies, specialty chemicals |
Hexanoic acid, 2-phenylethyl ester | Ester (-COO-) at C1, -CH₂CH₂C₆H₅ at C2 | Esterified phenylethyl group | Flavoring agent in ciders, wines |
NCX 470 (CAS: N/A) | -NO₃ (nitrooxy), prostaglandin-derived ester | Complex ester with prostaglandin | Ocular hypertension treatment |
Pharmacological and Industrial Relevance
- NCX 470: Phase III trials show dose-dependent efficacy, with 0.065% NCX 470 lowering intraocular pressure by 8.5–10.2 mmHg vs. 7.7 mmHg for latanoprost .
- 6-Substituted Hexanoic Acids: Derivatives like 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid are intermediates in prodrug synthesis, emphasizing their versatility in medicinal chemistry .
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-hydroxy-3-(2-phenylethyl)hexanoic acid |
InChI |
InChI=1S/C14H20O3/c1-2-9-14(17,11-13(15)16)10-8-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3,(H,15,16) |
InChI Key |
QUCVMTKZXVHNNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC1=CC=CC=C1)(CC(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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